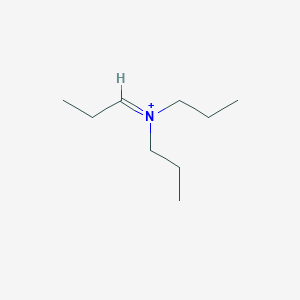

N,N-Dipropylpropan-1-iminium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

103635-00-3 |

|---|---|

Molecular Formula |

C9H20N+ |

Molecular Weight |

142.26 g/mol |

IUPAC Name |

dipropyl(propylidene)azanium |

InChI |

InChI=1S/C9H20N/c1-4-7-10(8-5-2)9-6-3/h7H,4-6,8-9H2,1-3H3/q+1 |

InChI Key |

AXLJHLIOVJAOLF-UHFFFAOYSA-N |

Canonical SMILES |

CCC[N+](=CCC)CCC |

Origin of Product |

United States |

Contextualization of N,n Dipropylpropan 1 Iminium As a Prototypical Iminium Ion

N,N-Dipropylpropan-1-iminium, with the general structure [CH3CH2CH=N(CH2CH2CH3)2]+, serves as a quintessential example of a saturated aliphatic iminium ion. These species are characterized by a positively charged nitrogen atom double-bonded to a carbon atom, rendering the carbon electrophilic and thus susceptible to attack by nucleophiles. wikipedia.org The formation of such iminium ions typically occurs through the condensation of a secondary amine, in this case, dipropylamine (B117675), with an aldehyde or ketone, here propanal, often under acidic conditions. wikipedia.org This reaction is a reversible process that is a key step in what is known as iminium catalysis. wikipedia.org

The reactivity of this compound is dictated by the electron-deficient carbon of the C=N double bond. This inherent electrophilicity is the cornerstone of its utility in synthetic chemistry. The propyl groups attached to the nitrogen atom, while not as sterically demanding as bulkier substituents, influence the ion's stability and the stereochemical outcome of its reactions.

Historical Perspective on the Significance of Iminium Ions As Reactive Intermediatesnumberanalytics.commedchemexpress.com

The concept of iminium ions as reactive intermediates has a rich history in organic chemistry, dating back to the early 20th century. numberanalytics.com Their importance grew significantly with the development of modern synthetic methodologies. numberanalytics.com One of the earliest and most influential reactions involving an iminium ion is the Mannich reaction, which facilitates the formation of a carbon-carbon bond by reacting an iminium ion with a carbon nucleophile. numberanalytics.com This reaction has proven to be a powerful tool in the synthesis of complex molecules, including natural products and pharmaceuticals. numberanalytics.com

Another historically significant reaction is the Knoevenagel condensation, which can proceed through an iminium intermediate. acs.orgunl.pt The idea that iminium ions could be key players in such reactions emerged gradually, solidifying their status as versatile intermediates. acs.org The development of "iminium catalysis" in the early 2000s, which utilizes chiral secondary amines to form transient chiral iminium ions, revolutionized asymmetric synthesis by providing a new strategy for creating stereocenters with high enantioselectivity. acs.orgrsc.org

Overview of Research Directions and Academic Relevance for N,n Dipropylpropan 1 Iminium

While direct research specifically targeting N,N-Dipropylpropan-1-iminium is limited, the broader academic relevance of iminium ions is vast and continues to expand. Current research directions in iminium ion chemistry include:

Asymmetric Catalysis: The development of novel chiral amines for iminium catalysis remains a vibrant area of research. rsc.org These catalysts are employed to control the stereochemical outcome of a wide range of reactions, including cycloadditions, conjugate additions, and alpha-alkylations of aldehydes. numberanalytics.comrsc.org

Photoredox Catalysis: The integration of iminium ion catalysis with photoredox catalysis has opened up new avenues for synthetic transformations. rsc.org In these systems, the excited state of a photocatalyst can interact with an iminium ion or its precursors, enabling novel reaction pathways. rsc.org

Synthesis of Complex Molecules: Iminium ions continue to be crucial intermediates in the total synthesis of natural products and other complex organic molecules. numberanalytics.com Their ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds in a controlled manner is highly valued. numberanalytics.com

Mechanistic Studies: A deeper understanding of the mechanisms of iminium ion-mediated reactions is continuously pursued. numberanalytics.com This includes computational and experimental studies to elucidate the factors that govern their reactivity and selectivity.

Although this compound itself may not be the subject of extensive research, its fundamental structure and reactivity are representative of the iminium ions at the heart of these cutting-edge research areas. Its corresponding neutral amine, N,N-dipropyl-1-propanamine (tripropylamine), is a commercially available compound, and its properties are well-documented. chemicalbook.comnist.gov

Below is a table summarizing some of the properties of the related amine, N,N-Dipropyl-1-propanamine, which is the precursor to the this compound ion.

| Property | Value |

| Molecular Formula | C9H21N |

| Molecular Weight | 143.27 g/mol |

| Boiling Point | 155-158 °C |

| Density | 0.753 g/mL at 25 °C |

| Appearance | Colorless liquid |

Synthetic Pathways to this compound and Related Iminium Compounds

The synthesis of iminium ions, such as this compound, is a fundamental process in organic chemistry, providing key intermediates for the construction of more complex molecules. These charged species can be generated through various methodologies, ranging from classical condensation reactions to modern catalytic strategies. This article explores the primary synthetic routes to this compound and analogous N,N-dialkyliminium ions.

Theoretical and Computational Chemistry of N,n Dipropylpropan 1 Iminium

Electronic Structure Analysis

The electronic structure of a molecule dictates its intrinsic properties and reactivity. For the N,N-Dipropylpropan-1-iminium cation, computational methods offer a window into these fundamental characteristics.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for calculating the electronic structure and properties of molecules. DFT studies on iminium ions typically employ functionals such as B3LYP or M06-2X combined with Pople-style basis sets like 6-31G(d) or 6-311+G(d,p) to achieve a balance of computational cost and accuracy. nih.govacs.orgresearchgate.net

For this compound, a DFT calculation would yield its optimized three-dimensional geometry, including key bond lengths and angles around the central C=N⁺ core. These studies on related systems show that the formation of the iminium ion from an amine and a carbonyl compound significantly alters the electronic landscape, activating the molecule for subsequent reactions. rsc.org The calculated vibrational frequencies can confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

| Parameter | Typical Calculated Value (Å or °) | Significance |

|---|---|---|

| C=N⁺ Bond Length | ~1.28 - 1.32 Å | Shorter and stronger than a C-N single bond, indicating double bond character. |

| N⁺-C(propyl) Bond Length | ~1.48 - 1.52 Å | Typical length for a nitrogen-carbon single bond. |

| C-C=N⁺ Bond Angle | ~120 - 125° | Consistent with sp² hybridization at the iminium carbon and nitrogen. |

| C-N⁺-C Bond Angle | ~118 - 122° | Reflects the trigonal planar geometry around the positively charged nitrogen. |

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov For the this compound cation, the LUMO is of particular importance. It is predominantly localized on the π* antibonding orbital of the C=N⁺ double bond, rendering the iminium carbon highly electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity. From the HOMO and LUMO energies (E_HOMO and E_LUMO), several key reactivity descriptors can be calculated:

Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2. Hardness measures the resistance to a change in electron configuration.

Chemical Softness (S): S = 1 / (2η). Softness is the reciprocal of hardness and indicates a higher propensity to react.

Electrophilicity Index (ω): ω = (μ²) / (2η), where μ = (E_HOMO + E_LUMO) / 2 is the electronic chemical potential. This index quantifies the ability of a species to accept electrons.

| Descriptor | Typical Calculated Value (eV) | Interpretation |

|---|---|---|

| E(HOMO) | -9.0 to -11.0 | Represents the energy of the highest-energy electrons. |

| E(LUMO) | -1.5 to -3.0 | Low LUMO energy indicates strong electrophilicity. |

| HOMO-LUMO Gap (ΔE) | 6.5 to 8.5 | A large gap indicates high kinetic stability, but the low LUMO still drives reactivity. |

| Chemical Hardness (η) | 3.25 to 4.25 | Indicates a molecule that is moderately hard but reactive due to its charge. |

| Electrophilicity Index (ω) | > 1.5 | A high value confirms the strong electron-accepting nature of the iminium ion. |

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It provides a powerful and intuitive guide to a molecule's reactive sites. researchgate.net In an MEP map, regions of negative potential (typically colored red or yellow) are electron-rich and prone to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net

For the this compound cation, the MEP map would clearly show a large, intensely blue region concentrated around the iminium functional group (C=N⁺). The most positive potential would be located on and around the iminium carbon atom, unequivocally identifying it as the primary electrophilic center of the molecule. The propyl groups, being simple alkyl chains, would exhibit a neutral potential (green). This visual representation corroborates the predictions from FMO theory and highlights the molecule's inherent reactivity towards nucleophiles.

Mechanistic Insights from Computational Modeling

Beyond static electronic properties, computational chemistry provides dynamic insights into how reactions occur, allowing for the detailed exploration of reaction mechanisms.

Computational modeling allows chemists to map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is the highest energy point along the lowest energy reaction path, and its structure and energy determine the reaction's activation barrier (Ea).

Many reactions can yield more than one product isomer. Computational modeling is an invaluable tool for predicting and explaining the selectivity of such transformations.

Regioselectivity: In reactions with unsymmetrical reagents, such as the addition of a nucleophile to an α,β-unsaturated iminium ion, different regioisomers can be formed (e.g., 1,2-addition vs. 1,4-conjugate addition). By calculating the activation energies for the transition states leading to each regioisomer, the preferred reaction pathway and major product can be accurately predicted. The pathway with the lower activation energy will be kinetically favored.

Stereoselectivity: When a reaction creates a new stereocenter, computational chemistry can explain the origin of stereocontrol. This is particularly relevant in asymmetric catalysis, where a chiral catalyst directs the reaction to favor one enantiomer over the other. acs.org By modeling the diastereomeric transition states that lead to the (R) and (S) products, chemists can calculate the energy difference between them (ΔΔG‡). A lower energy transition state leads to the major enantiomer, and the magnitude of this energy difference can be used to predict the enantiomeric excess (ee) of the reaction. nih.govrsc.org Such studies have been crucial in refining the mechanistic models for how chiral amine catalysts impart stereoselectivity in iminium-mediated reactions. acs.orgnih.gov

Solvation Models and Environmental Effects on this compound Reactivity

The reactivity of a charged species like this compound is profoundly influenced by its surrounding environment, particularly the solvent. Computational chemistry provides powerful tools to model these interactions and predict how they will affect the cation's stability and reaction pathways. These models range from treating the solvent as a continuous medium to explicitly representing individual solvent molecules.

Implicit Solvation Models:

Implicit or continuum solvation models are a computationally efficient way to approximate the effect of a solvent. In these models, the solvent is treated as a uniform polarizable medium characterized by its dielectric constant. The solute, this compound, is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the polarized medium are calculated.

Explicit Solvation Models:

For a more detailed and accurate picture, explicit solvation models are employed. In this approach, individual solvent molecules are included in the computational model, surrounding the this compound cation. This allows for the direct modeling of specific solute-solvent interactions, such as hydrogen bonding, which are not fully captured by implicit models.

Molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) hybrid methods are powerful techniques that utilize explicit solvation. In a QM/MM approach, the this compound cation and its immediate interacting solvent molecules would be treated with a high level of quantum mechanical theory (like Density Functional Theory - DFT), while the rest of the solvent is modeled using classical molecular mechanics force fields. This approach provides a balance between accuracy and computational cost.

Environmental Effects on Reactivity:

The nature of the solvent can significantly alter the reactivity of this compound. In a non-polar solvent, the iminium cation would likely exist as a tight ion pair with its counter-anion. This close association can hinder the approach of a nucleophile to the electrophilic iminium carbon, thereby reducing its reactivity.

In polar aprotic solvents, such as acetonitrile (B52724) or dimethylformamide, the solvent molecules can effectively solvate the cation, leading to a greater separation between the iminium cation and its counter-anion. This "naked" and more accessible iminium ion would be expected to be more reactive towards nucleophiles.

In polar protic solvents, like water or alcohols, the situation is more complex. While the high polarity of the solvent will stabilize the iminium cation, the solvent molecules can also form strong hydrogen bonds with the counter-anion and potentially with reactants, which can influence reaction barriers.

Illustrative Data on Solvent Effects:

| Solvent | Dielectric Constant (ε) | Predicted Relative Solvation Free Energy (kcal/mol) |

| Toluene | 2.4 | 0 (Reference) |

| Dichloromethane | 8.9 | -15 to -25 |

| Acetone | 20.7 | -30 to -45 |

| Acetonitrile | 37.5 | -40 to -55 |

| Dimethyl Sulfoxide (B87167) (DMSO) | 46.7 | -45 to -60 |

| Water | 80.1 | -60 to -80 |

This table is illustrative and based on general trends observed for similar organic cations. Actual values for this compound would require specific computational studies.

Similarly, the activation energy for a hypothetical nucleophilic addition to this compound would be expected to vary with the solvent environment.

| Solvent | Predicted Relative Activation Energy (kcal/mol) |

| Toluene | High |

| Dichloromethane | Intermediate |

| Acetonitrile | Low |

| Water | Variable (depends on specific interactions) |

This table provides a qualitative prediction based on the expected solvent effects on the stability of the iminium cation and the transition state of a typical reaction.

Advanced Spectroscopic Characterization in Research of Iminium Ions

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, and its application to iminium ions such as N,N-Dipropylpropan-1-iminium provides invaluable insights into their electronic and three-dimensional structure.

Application of High-Field ¹H, ¹³C, and 2D NMR Techniques for Structural Elucidation of this compound Intermediates

The formation of this compound from the condensation of dipropylamine (B117675) and propanal results in a molecule with distinct NMR spectral features. In ¹H NMR spectroscopy, the proton on the iminium carbon (H-1) is significantly deshielded due to the positive charge on the nitrogen atom, and its signal is expected to appear at a downfield chemical shift, typically in the range of 8.0-9.0 ppm. The protons on the carbons adjacent to the nitrogen atom also experience this deshielding effect, leading to chemical shifts that are further downfield compared to their positions in the parent amine.

In ¹³C NMR spectroscopy, the iminium carbon (C-1) is highly deshielded and is expected to resonate in the range of 160-170 ppm. This is a characteristic feature of the C=N⁺ bond. The carbons of the propyl groups attached to the nitrogen are also influenced by the positive charge, resulting in downfield shifts relative to the corresponding signals in dipropylamine.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort the data.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-1 | 8.5 | - |

| C-1 | - | 165 |

| H-2 | 2.8 | - |

| C-2 | - | 35 |

| H-3 | 1.1 | - |

| C-3 | - | 12 |

| H-1' | 3.5 | - |

| C-1' | - | 55 |

| H-2' | 1.8 | - |

| C-2' | - | 20 |

| H-3' | 1.0 | - |

Variable Temperature (VT) NMR Studies for Dynamic Equilibria Involving this compound

Variable Temperature (VT) NMR spectroscopy is a powerful tool for investigating dynamic processes, such as conformational changes and chemical exchange. researchgate.net In the case of this compound, VT-NMR could be employed to study the rotation around the C-N single bonds of the propyl groups. At low temperatures, this rotation may be slow enough on the NMR timescale to give rise to distinct signals for protons or carbons that are chemically equivalent at room temperature. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals and eventually to a time-averaged spectrum. The analysis of these spectral changes allows for the determination of the energy barriers associated with these rotational processes.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides complementary information to NMR by probing the vibrational modes of a molecule.

Identification of Characteristic C=N⁺ Stretches and Other Functional Group Vibrations

The most characteristic feature in the infrared (IR) spectrum of this compound is the stretching vibration of the carbon-nitrogen double bond (C=N⁺). This absorption is typically strong and appears in the region of 1690-1640 cm⁻¹. The exact position of this band can be influenced by the substituents on the carbon and nitrogen atoms. In addition to the C=N⁺ stretch, the IR spectrum would also display characteristic C-H stretching vibrations of the propyl groups in the region of 3000-2850 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹. The C-N single bond stretching vibrations are expected in the 1250-1000 cm⁻¹ region.

Raman spectroscopy can also be used to identify the C=N⁺ stretching vibration, which is often a strong band in the Raman spectrum.

Table 2: Predicted Characteristic IR Absorption Frequencies for this compound This table is interactive. Click on the headers to sort the data.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| C=N⁺ | Stretching | 1690 - 1640 |

| C-H (sp³) | Stretching | 3000 - 2850 |

| C-H (sp³) | Bending | ~1465 |

In-Situ Spectroscopic Monitoring of this compound Formation and Consumption

The formation of this compound from dipropylamine and propanal can be monitored in real-time using in-situ IR or Raman spectroscopy. By tracking the disappearance of the C=O stretching band of propanal (around 1725 cm⁻¹) and the appearance of the C=N⁺ stretching band of the iminium ion, the kinetics of the reaction can be determined. This approach allows for the study of reaction rates under various conditions, such as different temperatures, concentrations, and catalysts. Similarly, the consumption of the iminium ion in subsequent reactions can be followed by the decrease in the intensity of its characteristic C=N⁺ band.

Mass Spectrometry for Reaction Monitoring

Mass spectrometry is a highly sensitive technique that can be used to detect and identify the intermediates and products in a chemical reaction. For the analysis of this compound, electrospray ionization (ESI) would be the most suitable ionization method, as it is a soft ionization technique that can directly analyze ions in solution.

The mass spectrum of this compound would show a prominent peak corresponding to the molecular ion (M⁺) with a mass-to-charge ratio (m/z) of 142.16. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the ion with high accuracy. Fragmentation of the iminium ion in the mass spectrometer would likely involve the loss of neutral molecules such as propene from the propyl chains, leading to characteristic fragment ions that can further confirm the structure of the parent ion. The monitoring of the intensity of the m/z 142.16 signal over time can provide quantitative information about the formation and consumption of the iminium ion during a reaction.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Dipropylamine |

| Propanal |

Electronic Absorption (UV-Vis) Spectroscopy

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to the promotion of electrons from a ground state to a higher energy excited state. youtube.com The group of atoms responsible for this absorption is known as a chromophore. youtube.com

The core chromophore in this compound is the iminium double bond (C=N⁺). This functional group gives rise to characteristic electronic transitions that can be observed in a UV-Vis spectrum. acs.org The primary transitions of interest for such a system are:

π → π* Transition: This involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically high-energy and have high molar absorptivity (ε). youtube.com

n → π* Transition: This transition moves an electron from a non-bonding orbital (the lone pair on the nitrogen, though delocalized in the iminium ion) to a π* antibonding orbital. These are generally of lower energy and intensity compared to π → π* transitions. youtube.com

In the case of this compound, the C=N⁺ chromophore is isolated and not part of a larger conjugated system. Conjugation (the presence of alternating double and single bonds) significantly impacts electronic transitions. ub.edu If the iminium chromophore were conjugated with, for example, a carbon-carbon double bond, the energy required for the π → π* transition would decrease, causing the maximum absorption wavelength (λ_max) to shift to a longer wavelength (a bathochromic or "red" shift). acs.org The absence of such extended conjugation in this compound means its absorption will occur at a relatively short wavelength.

Table 3: Typical Electronic Transitions for Iminium and Related Chromophores

| Chromophore | Electronic Transition | Typical λ_max Range (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| C=N (Imine) | n → π | ~270-300 | Low (~100-300) |

| C=N (Imine) | π → π | ~190 | High (>5,000) |

| C=C-C=N (Conjugated Imine) | π → π* | >220 | High (>10,000) |

Integration of Spectroscopic Data with Quantum Chemical Calculations

Modern chemical research frequently integrates experimental spectroscopic data with theoretical calculations to build a more complete and validated understanding of molecular structure and properties. nih.gov Quantum chemical methods, particularly Density Functional Theory (DFT), have become powerful tools for predicting and interpreting spectroscopic results. rsc.orgpsu.edu

For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the ion.

Predict Spectroscopic Parameters: Calculate theoretical values that can be directly compared with experimental data. This includes calculating the exact mass for HRMS confirmation, predicting vibrational frequencies for IR and Raman spectra, and computing the energies of electronic transitions to help assign peaks in a UV-Vis spectrum. researchgate.netresearchgate.net

Analyze Fragmentation: Model the energies of potential fragment ions and transition states to rationalize the observed fragmentation patterns in mass spectrometry. researchgate.net

When the results from HRMS, fragmentation analysis, and UV-Vis spectroscopy are consistent with the predictions from quantum chemical calculations, it provides powerful, synergistic evidence for the correct structural assignment of the this compound ion. ub.eduacs.org

Applications of N,n Dipropylpropan 1 Iminium and Iminium Catalysis in Advanced Organic Synthesis

Asymmetric Organocatalysis Mediated by Iminium Ions

Iminium ion-mediated asymmetric organocatalysis has become a cornerstone of modern synthetic chemistry, offering a powerful and environmentally benign alternative to traditional metal-based catalysts. This approach relies on the in situ formation of a chiral iminium ion from the condensation of an α,β-unsaturated aldehyde or ketone with a chiral secondary amine catalyst. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, rendering it more susceptible to nucleophilic attack. The chiral environment provided by the catalyst then directs the approach of the nucleophile, leading to the formation of a specific enantiomer of the product.

Design and Development of Chiral Catalysts Utilizing N,N-Dipropylpropan-1-iminium Activation

The design of effective chiral amine catalysts is central to the success of iminium ion catalysis. While this compound itself is not a chiral catalyst, the principles of its formation from N,N-dipropylpropan-1-amine and a carbonyl compound are fundamental to the activation mechanism employed by more complex chiral catalysts. The development of chiral catalysts often involves the incorporation of rigid structural motifs that create a well-defined chiral pocket around the reactive iminium ion. These catalysts are frequently derived from natural products or designed through computational modeling. The operational simplicity, ready availability, and low toxicity of these organocatalysts make them highly attractive for synthesizing complex molecules with high enantiomeric purity. researchgate.net

Key features of successful chiral catalysts include:

A secondary amine moiety: This is essential for the formation of the iminium ion.

A rigid chiral scaffold: This creates a stereochemically defined environment to control the facial selectivity of the nucleophilic attack.

Appropriate steric bulk: The catalyst's steric properties can prevent undesired side reactions, such as 1,2-addition to the iminium ion. princeton.edunih.gov

Enantioselective Transformations (e.g., Diels-Alder, Friedel-Crafts Alkylations, Mukaiyama-Michael Additions)

The activation of α,β-unsaturated carbonyls via iminium ion formation has enabled a wide array of enantioselective transformations.

Diels-Alder Reactions: Iminium catalysis significantly accelerates Diels-Alder reactions by lowering the reaction barrier. rsc.org The formation of the iminium ion from an α,β-unsaturated aldehyde or ketone with a chiral amine catalyst creates a highly reactive dienophile. The chiral catalyst then directs the approach of the diene, leading to the formation of enantiomerically enriched cyclohexene (B86901) derivatives. Quantum chemical studies have shown that iminium catalysts can lower the activation barrier by up to 20 kcal/mol compared to the uncatalyzed reaction. rsc.org This increased reactivity is attributed to a reduction in the steric repulsion between the diene and the dienophile. rsc.org

Friedel-Crafts Alkylations: Organocatalytic, enantioselective Friedel-Crafts alkylation of electron-rich aromatic compounds, such as pyrroles and indoles, with α,β-unsaturated aldehydes is a powerful method for C-C bond formation. princeton.edu The iminium ion intermediate, being a potent electrophile, readily undergoes attack by the aromatic nucleophile. The chirality of the amine catalyst dictates the stereochemical outcome of the reaction, often providing high levels of enantioselectivity. princeton.edu This method has proven to be tolerant of a variety of substituents on both the aldehyde and the aromatic nucleophile. princeton.edu

Mukaiyama-Michael Additions: The Mukaiyama-Michael reaction, the conjugate addition of a silyl (B83357) enol ether to an α,β-unsaturated carbonyl compound, can be rendered highly enantioselective through iminium catalysis. princeton.edunih.gov The chiral iminium ion activates the enal or enone for 1,4-addition while the steric environment of the catalyst prevents the competing 1,2-addition. princeton.edunih.gov This strategy has been successfully applied to the synthesis of enantioenriched γ-butenolide architectures and 1,5-dicarbonyl systems. princeton.edunih.gov

| Enantioselective Transformation | Catalyst Type | Substrate Scope | Key Advantages |

| Diels-Alder Reaction | Chiral Secondary Amines | α,β-Unsaturated Aldehydes/Ketones, Dienes | Lower reaction barriers, high enantioselectivity |

| Friedel-Crafts Alkylation | Chiral Secondary Amines | α,β-Unsaturated Aldehydes, Pyrroles, Indoles | High yields and enantioselectivities, broad substrate scope |

| Mukaiyama-Michael Addition | Chiral Secondary Amines | α,β-Unsaturated Aldehydes, Silyl Enol Ethers | High diastereo- and enantiocontrol, access to 1,5-dicarbonyls |

Mechanistic Understanding of Chirality Transfer in Iminium Catalysis

The transfer of chirality in iminium catalysis is a result of the specific geometric arrangement of the iminium ion within the chiral catalyst's framework. Computational studies, such as those using density functional theory (DFT), have provided significant insights into the transition states of these reactions. rsc.orgnih.gov These studies reveal that non-covalent interactions, including hydrogen bonding, π-stacking, and steric repulsion, between the substrate, the nucleophile, and the chiral catalyst are crucial for stereoinduction. rsc.org

In many cases, the chiral catalyst acts as a chiral counterion in the stereocontrolling step, influencing the facial selectivity of the nucleophilic attack. nih.gov The catalyst orients the iminium ion in such a way that one face is sterically shielded, forcing the nucleophile to approach from the less hindered face. This precise control over the transition state geometry is what leads to the high levels of enantioselectivity observed in these reactions.

Building Blocks for Complex Molecular Architectures

Iminium ions, including those derived from N,N-dipropylpropan-1-amine, serve as versatile intermediates in the synthesis of complex organic molecules. Their electrophilic nature allows for the construction of a variety of cyclic and acyclic structures.

Synthesis of Nitrogen Heterocycles Using Iminium-Mediated Cyclizations (e.g., Quinolines, Piperidines)

Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals. Iminium-mediated cyclization reactions provide an efficient route to these important scaffolds.

Quinolines: The synthesis of quinolines can be achieved through various methods involving imine or iminium intermediates. nih.gov For instance, the Skraup-Doebner-Von Miller synthesis involves the reaction of anilines with α,β-unsaturated carbonyl compounds, which proceeds through an iminium intermediate. nih.gov Palladium-catalyzed intramolecular cyclization of nitrogen-containing o-iodoaryl alkenes also offers a route to quinolines under mild conditions. colab.ws

Piperidines: Piperidine (B6355638) derivatives can be synthesized through the electroreductive cyclization of imines with terminal dihaloalkanes. nih.govresearchgate.net This method allows for the formation of the piperidine ring in good yields. Additionally, intramolecular cyclization reactions involving iminium ions generated in situ can lead to the formation of various substituted piperidines. nih.gov

| Heterocycle | Synthetic Method | Key Intermediates |

| Quinolines | Skraup-Doebner-Von Miller Synthesis | Iminium ions |

| Quinolines | Palladium-Catalyzed Cyclization | Organopalladium species |

| Piperidines | Electroreductive Cyclization | Radical anions, carbanions |

| Piperidines | Intramolecular Iminium Cyclization | Iminium ions |

Preparation of Electron-Deficient Olefins from Iminium Salts

Iminium salts, including this compound salts, can be utilized in the preparation of electron-deficient olefins, such as 2-cyanoacrylates. google.comgoogle.com This process typically involves the reaction of an iminium salt with a compound containing an active methylene (B1212753) group, such as ethyl cyanoacetate (B8463686). google.com The reaction is often heated, and the resulting electron-deficient olefin can be isolated by vacuum distillation. google.com The use of iminium salts that are ionic liquids can be advantageous as they have negligible vapor pressure, simplifying the purification of the volatile olefin product. google.com

Industrial Chemical Processes and Scalable Synthesis

The transition of catalytic systems from laboratory-scale discovery to industrial-scale application hinges on factors such as catalyst stability, cost, efficiency, and the scalability of the synthesis of all components. Iminium chemistry, a cornerstone of organocatalysis, presents both opportunities and challenges in this regard. The following sections explore the industrial potential of this compound and the broader strategies for optimizing processes that rely on iminium ion intermediates.

Potential for this compound in Industrial-Scale Chemical Transformations

This compound is a reactive intermediate, typically generated in situ through the reversible condensation of a secondary amine (dipropylamine) with an aldehyde (propanal). Its potential in industrial applications is therefore intrinsically linked to the availability and scalability of its precursors and its role as a fundamental activator in catalytic cycles.

While specific, large-scale industrial processes explicitly citing this compound are not widely documented, its potential can be inferred from the well-established principles of iminium catalysis. The primary function of such an iminium ion is to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of an α,β-unsaturated carbonyl compound, thereby activating it for nucleophilic attack nobelprize.orgnih.gov. This activation is a general strategy employed in numerous carbon-carbon and carbon-heteroatom bond-forming reactions.

The industrial viability of using this compound depends on the scalable production of its precursors. Dipropylamine (B117675) is manufactured industrially by reacting propanol and ammonia over a dehydration catalyst at elevated temperature and pressure atamanchemicals.com. Propanal is also a readily available bulk chemical. The in situ generation of the iminium ion from these precursors is a straightforward condensation reaction, making its formation compatible with standard industrial reactor setups.

Potential applications for catalysis involving this compound could include:

Michael Additions: Activating enals or enones for conjugate addition reactions.

Diels-Alder Reactions: Serving as a dienophile activator, a foundational concept in iminium catalysis nobelprize.orgacs.org.

Aldol Reactions: Functioning as an electrophilic activator for aldehydes in cross-aldol reactions.

Although more complex, chiral amine catalysts are typically used in fine chemical and pharmaceutical synthesis to achieve high enantioselectivity, simple iminium ions like this compound serve as essential models for these systems and could be employed in applications where stereocontrol is not required.

Table 1: Properties of this compound Precursors

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Industrial Role |

|---|---|---|---|---|

| Dipropylamine | C₆H₁₅N | 101.19 | 105-110 | Intermediate for herbicides, pharmaceuticals, and rubber chemicals atamanchemicals.com. |

Process Optimization and Efficiency in Iminium Chemistry

The efficiency and optimization of industrial processes utilizing iminium chemistry are critical for their economic and environmental sustainability. Iminium catalysis is a widely used strategy for activating α,β-unsaturated carbonyl compounds nih.gov. The reversible formation of iminium ions from chiral amines and carbonyls enhances the electrophilicity of the substrate, making it more susceptible to attack by nucleophiles nih.govacs.org. Several key parameters are manipulated to optimize these transformations on a large scale.

Key Optimization Parameters:

Catalyst Loading: A major drawback of some organocatalytic systems can be the high catalyst loading required (often 10–20 mol%) researchgate.net. Process optimization aims to reduce this loading to improve cost-effectiveness and reduce downstream purification challenges. The development of highly active catalysts is a key area of research to achieve lower loadings, sometimes in the 0.5–5 mol% range researchgate.net.

Acid Co-catalysts: The formation and reactivity of iminium ions are often enhanced by the presence of a Brønsted or Lewis acid co-catalyst. The acid protonates the carbonyl, facilitating the initial condensation with the amine, and can also stabilize the resulting iminium intermediate nih.gov. The choice and concentration of the acid are crucial optimization variables.

Solvent and Reaction Conditions: The reaction medium, temperature, and concentration affect reaction rates, selectivity, and catalyst stability. While many organocatalytic reactions are robust and can be performed in the presence of air and moisture, optimizing the solvent system can improve solubility, prevent side reactions, and facilitate product isolation researchgate.net.

Catalyst Recycling: For industrial applications, the ability to recover and reuse the catalyst is a significant advantage. While homogeneous organocatalysts can be difficult to separate, strategies such as immobilization on solid supports to create heterogeneous catalysts are being developed. These heterogeneous systems are often more stable, recyclable, and suitable for continuous flow processes nih.gov.

Improving process efficiency involves maximizing the catalyst turnover number (TON) and turnover frequency (TOF), ensuring high yields and selectivity, and minimizing waste. The convergence of catalyst design, reaction engineering, and process control allows for the development of robust and scalable industrial processes based on iminium chemistry nobelprize.orgcatalysts.com.

Table 2: Strategies for Process Optimization in Iminium Catalysis

| Optimization Strategy | Parameter | Desired Impact |

|---|---|---|

| Catalyst Design | Steric hindrance, electronic properties, chirality | Increased enantioselectivity, higher reaction rates. |

| Reaction Conditions | Solvent, temperature, concentration | Improved yield, reduced side products, enhanced catalyst stability. |

| Co-catalysis | Addition of Brønsted/Lewis acids | Accelerated iminium ion formation, stabilization of intermediates nih.gov. |

| Catalyst Loading | Molar percentage of catalyst | Reduced process costs, simplified product purification researchgate.net. |

| Catalyst Recovery | Heterogenization, immobilization | Enables catalyst recycling, suitable for continuous flow reactors nih.gov. |

Future Directions and Emerging Research Avenues for N,n Dipropylpropan 1 Iminium

Development of Novel Iminium-Activated Reaction Classes

The electrophilic nature of the iminium ion is the cornerstone of its reactivity, traditionally exploited in classic transformations such as the Mannich and aza-Henry reactions. Future research is directed towards discovering and developing entirely new classes of reactions activated by iminium species. A promising area of exploration involves the reaction of iminium ions with radical species. For instance, the development of intermolecular cycloadditions could be pursued. mdpi.com The reaction of photoredox-generated radical intermediates with N,N-disubstituted iminium species represents a frontier in creating complex molecular architectures. mdpi.com These efforts aim to broaden the synthetic toolkit available to chemists, enabling the construction of novel molecular frameworks from simple precursors.

Integration with Sustainable Chemistry Principles

A paramount goal in modern chemistry is the alignment of synthetic methodologies with the principles of sustainability. For N,N-Dipropylpropan-1-iminium, this involves a critical reassessment of how it is generated and used, with a focus on minimizing environmental impact.

The selection of solvents is a critical factor in the environmental footprint of a chemical process. Research into green alternatives to traditional, often hazardous, organic solvents is a key priority. A recent study evaluated over 130 solvents for polyimide synthesis and identified several promising green dipolar aprotic solvents that could potentially substitute for N-methyl-2-pyrrolidone (NMP) and other harmful options. rsc.org Solvents such as γ-valerolactone (GVL), dimethyl sulfoxide (B87167) (DMSO), and dimethyl isosorbide (B1672297) (DMI) were found to be effective, with GVL sometimes providing even better results than the traditional solvent. rsc.org Adapting the formation and reaction of this compound to such green solvent systems is a vital research direction.

Furthermore, developing catalyst-free methods for iminium ion formation is an attractive prospect. While the formation of an imine (the precursor to the iminium ion) from an aldehyde and an amine can be slow, certain conditions can facilitate this process without a dedicated catalyst. For example, the use of microfluidic systems can enable the study and optimization of rapid, label-free imine formation kinetics, even in aqueous solutions. nih.gov The inherent instability of the Schiff base (imine) bond under some conditions can be strategically harnessed or controlled to drive reactions forward, potentially reducing the need for external catalytic agents. mdpi.com

Table 1: Potential Green Solvents for Iminium Chemistry

| Solvent Name | Abbreviation | Origin/Type | Key Advantages |

|---|---|---|---|

| γ-Valerolactone | GVL | Biomass-derived | Biodegradable, low toxicity, high boiling point |

| Dimethyl Sulfoxide | DMSO | Industrial | High polarity, aprotic, dissolves a wide range of compounds |

| Dimethyl Isosorbide | DMI | Biomass-derived | High boiling point, low toxicity, biodegradable |

This table is generated based on findings related to green solvents for other chemical processes that could be applicable to iminium chemistry. rsc.org

Synergistic Catalytic Systems

The concept of merging different catalytic modes into a single, synergistic system has emerged as a powerful strategy for achieving novel and efficient transformations.

Combining iminium catalysis with photoredox or metal catalysis can unlock unprecedented reactivity. Visible-light photoredox catalysis, in particular, offers a mild and efficient method for generating iminium ions from their corresponding amines. beilstein-journals.org In this process, a photocatalyst, upon excitation by light, can oxidize an amine to form a highly reactive amine radical cation. This intermediate can then be converted into an electrophilic iminium ion, which is subsequently trapped by a nucleophile. beilstein-journals.org

This dual catalytic approach has been successfully applied to a variety of transformations, including aza-Henry reactions and α-acylation of N-aryltetrahydroisoquinolines. beilstein-journals.org The synergy allows for reactions that are not feasible with either catalytic system alone. For example, the photoredox cycle generates the reactive iminium species, while a separate co-catalyst (like an N-heterocyclic carbene or a copper complex) can activate the nucleophilic partner. beilstein-journals.org

Table 2: Examples of Synergistic Catalytic Systems for Iminium Ion Reactions

| Catalytic System | Reaction Type | Mechanism Summary | Reference |

|---|---|---|---|

| Ru-based Photoredox + Lewis Base | Mannich Reaction | Photocatalyst generates iminium ion; Lewis base generates enamine nucleophile. | beilstein-journals.org |

| Ir-based Photoredox + Nucleophile | aza-Henry Reaction | Photocatalytic oxidation of an amine forms an iminium ion, which is trapped by a nitronate anion. | beilstein-journals.org |

| Photoredox + NHC Catalysis | Asymmetric α-Acylation | NHC converts an aldehyde to a chiral acyl anion equivalent, which adds to the photochemically generated iminium ion. | beilstein-journals.org |

Advancements in Flow Chemistry and High-Throughput Experimentation for Iminium Reactions

To accelerate the discovery and optimization of reactions involving this compound, modern technologies like flow chemistry and high-throughput experimentation (HTE) are indispensable.

High-throughput experimentation (HTE) allows for the rapid screening of hundreds or even thousands of reaction conditions in parallel. bohrium.comnih.gov Techniques such as Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) can analyze reaction outcomes at a rate of more than one reaction per second, providing a powerful tool for discovering new reactivity and optimizing conditions. researchgate.net By combining HTE with flow chemistry, researchers can create automated systems for the rapid synthesis and evaluation of this compound derivatives, significantly accelerating the pace of research and development. researchgate.netmdpi.com

Table 3: Comparison of Batch vs. Flow Chemistry for Iminium Reactions

| Feature | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Process Type | Discontinuous; ingredients mixed in a single vessel. | Continuous; ingredients pumped through a reactor. copadata.com |

| Process Control | Challenging; potential for temperature/concentration gradients. | Precise control over temperature, mixing, and residence time. copadata.com |

| Safety | Higher risk with hazardous reactions due to large volumes. | Enhanced safety due to small reaction volumes and enclosed systems. copadata.com |

| Consistency | Can vary between batches. | High product consistency and reproducibility. copadata.com |

| Scalability | Can be complex and require re-optimization. | Often more straightforward by running the system for a longer time. |

| Time-to-Market | Longer due to multiple discrete production steps. | Shorter production cycle, accelerating development. copadata.com |

Q & A

Q. Q1. What are the recommended analytical methods for characterizing N,N-Dipropylpropan-1-iminium, and how can purity be validated?

Methodological Answer:

- Gas Chromatography (GC): GC with flame ionization detection (FID) is suitable for quantifying volatile amines like this compound. Use a polar stationary phase (e.g., DB-WAX) to resolve propyl-substituted amine derivatives. Calibrate with certified reference standards (e.g., GC18342 for DiPT) to ensure accuracy .

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm structural integrity. Compare peaks to PubChem data for analogous compounds (e.g., N-methyl-1-pyridin-2-ylpropan-2-amine, InChI Key: LRCYOGDMXYPZAE-UHFFFAOYSA-N) to verify substituent positions .

- Purity Validation: Use differential scanning calorimetry (DSC) to detect impurities via melting point deviations. Cross-check with elemental analysis (C, H, N) for stoichiometric consistency .

Q. Q2. What synthetic routes are effective for preparing this compound, and what are common side-reactions?

Methodological Answer:

- Alkylation of Primary Amines: React propan-1-amine with excess propyl bromide in a polar aprotic solvent (e.g., DMF) under reflux. Use Hunig’s base (diisopropylethylamine, CAS 7087-68-5) as a proton scavenger to minimize byproducts like quaternary ammonium salts .

- Reductive Amination: Condense propionaldehyde with dipropylamine using sodium cyanoborohydride (NaBH3CN) in methanol. Monitor pH (5-6) to favor imine intermediate formation .

- Side Reactions: Watch for over-alkylation (yielding tripropyl derivatives) or oxidation (forming nitroxides under aerobic conditions). Optimize stoichiometry and inert atmosphere handling .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported reactivity data for this compound in nucleophilic substitution reactions?

Methodological Answer:

- Experimental Replication: Reproduce studies under strictly controlled conditions (e.g., anhydrous solvents, inert gas). For example, discrepancies in SN2 rates may arise from trace water acting as a competing nucleophile .

- Computational Modeling: Use density functional theory (DFT) to calculate transition-state energies. Compare with PubChem’s structural data (e.g., InChI=1S/C9H14N2/c1-8(10-2)7-9-5-3-4-6-11-9/h3-6,8,10H,7H2,1-2H3) to identify steric or electronic factors affecting reactivity .

- Cross-Validation: Employ multiple techniques (e.g., kinetic isotope effects, Hammett plots) to isolate variables like solvent polarity or substituent effects .

Q. Q4. What strategies ensure the stability of this compound during long-term storage and experimental use?

Methodological Answer:

- Storage Conditions: Store under argon at -20°C in amber vials to prevent photodegradation. Avoid plastic containers due to amine adsorption; use glass with PTFE-lined caps .

- Stability Monitoring: Conduct periodic GC-MS analysis to detect degradation products (e.g., propionaldehyde from hydrolysis). Adjust storage pH to <7 using weak acids (e.g., acetic acid) to protonate the amine and reduce oxidative pathways .

- In Situ Stabilization: Add radical scavengers (e.g., BHT) during reactions to inhibit autoxidation, which is common in tertiary amines .

Q. Q5. How can mechanistic insights into this compound’s role as a catalyst or ligand be derived experimentally?

Methodological Answer:

- Kinetic Studies: Perform rate measurements under varying concentrations of the amine and substrate. For example, in Pd-catalyzed cross-couplings, plot turnover frequency (TOF) against amine loading to distinguish between ligand-accelerated or inhibitory effects .

- Spectroscopic Probes: Use ¹⁵N-labeled this compound in NMR to track coordination to metal centers (e.g., Pd or Cu). Compare shifts with model complexes (e.g., N,N-diethylpropan-1-amine, PubChem ID 137646) .

- X-ray Crystallography: Co-crystallize the amine with metals to determine binding modes. Reference structural databases (e.g., DSSTox DTXSID20276826) for analogous ligand-metal geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.